molecular formula C18H16O2 B15487775 Methyl 3-phenanthren-9-ylpropanoate CAS No. 5328-28-9

Methyl 3-phenanthren-9-ylpropanoate

Cat. No.: B15487775
CAS No.: 5328-28-9
M. Wt: 264.3 g/mol
InChI Key: FCYVMETYIVJITO-UHFFFAOYSA-N
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Description

Methyl 3-phenanthren-9-ylpropanoate is a synthetic phenanthrene derivative designed for research and development, particularly in medicinal chemistry. Phenanthrene-based compounds are a significant area of investigation due to their diverse biological activities. For instance, 9-substituted phenanthrene-3-carboxylic acids have been reported as allosteric modulators of the NMDA receptor, a key target in neurological disorders such as schizophrenia, epilepsy, chronic pain, and neurodegenerative conditions like Alzheimer's disease . This propanoate ester serves as a valuable chemical intermediate and building block for the synthesis of more complex molecules. Researchers can utilize it to explore structure-activity relationships or to develop novel compounds for potential applications in areas such as anticancer research, as other phenanthrene derivatives have shown cytotoxic effects against human cancer cell lines . The compound is for research purposes only and is not intended for diagnostic or therapeutic use. Handling and Safety: This product is for research use only and is not intended for human consumption. It is the responsibility of the researcher to ensure safe laboratory practices and to consult the material safety data sheet (MSDS) before use. NOTE: The specific properties, biological activities, and research applications for this compound are derived from the general research context of similar phenanthrene compounds. The information presented should be considered as a potential framework, and all details require verification through primary literature and experimental data for this specific chemical entity.

Properties

CAS No.

5328-28-9

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

methyl 3-phenanthren-9-ylpropanoate

InChI

InChI=1S/C18H16O2/c1-20-18(19)11-10-14-12-13-6-2-3-7-15(13)17-9-5-4-8-16(14)17/h2-9,12H,10-11H2,1H3

InChI Key

FCYVMETYIVJITO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC2=CC=CC=C2C3=CC=CC=C31

Origin of Product

United States

Comparison with Similar Compounds

Methyl 2-Cyano-3-phenylacrylate (CAS 3695-84-9)

  • Structural Differences: Unlike Methyl 3-phenanthren-9-ylpropanoate, this compound contains a cyano group and a phenylacrylate backbone, resulting in distinct electronic and steric properties.
  • Reactivity: The cyano group enhances electrophilicity, making it more reactive in nucleophilic addition reactions compared to the ester group in this compound.
  • Applications: Primarily used as a monomer in polymer chemistry, whereas phenanthrene derivatives are often explored for optoelectronic applications .

3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one

  • Structural Differences : Features a fluorenyl group instead of phenanthrene, with a ketone functionality. The fluorene core provides higher rigidity and luminescent efficiency.
  • Physical Properties : Fluorene derivatives generally exhibit higher thermal stability and fluorescence quantum yields compared to phenanthrene-based esters due to extended conjugation .
  • Synthetic Routes: Synthesized via Friedel-Crafts alkylation, contrasting with the dihydroxylation and esterification steps inferred for this compound .

2,3-Dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene

  • Structural Differences : Contains a trihydroxy-substituted phenalene ring with a methoxyphenyl group, differing from the ester-functionalized phenanthrene in the target compound.
  • Stereochemistry: The relative configuration of hydroxyl groups (determined via $ ^1H $-NMR coupling constants) influences solubility and biological activity, whereas the ester group in this compound would enhance lipophilicity .
  • Biosynthetic Relevance: Acts as a key intermediate in phenylphenalenone biosynthesis, highlighting the role of oxygenated substituents in natural product pathways .

Methyl Esters of Volatile Organic Compounds (VOCs)

  • Functional Group Comparison: Methyl esters like methyl salicylate share the ester moiety but lack polyaromatic backbones. This reduces their structural complexity and UV absorption compared to this compound.
  • Applications : VOCs are utilized in atmospheric studies and fragrance industries, whereas phenanthrene esters are tailored for specialized materials or medicinal chemistry .

Comparative Data Table

Compound Molecular Formula Key Functional Groups Key Properties/Applications Reference
This compound (inferred) C₁₈H₁₆O₂ Phenanthrene, ester Potential optoelectronic materials
Methyl 2-cyano-3-phenylacrylate C₁₁H₉NO₂ Cyano, phenylacrylate Polymer synthesis
3-(9H-Fluoren-9-yl)-3-(4-methylphenyl)-1-phenylpropan-1-one C₂₉H₂₂O Fluorenyl, ketone Luminescent materials
2,3-Dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene C₂₀H₁₈O₄ Trihydroxy, methoxyphenyl Biosynthetic intermediates
Methyl salicylate C₈H₈O₃ Hydroxybenzoate ester Fragrance, VOC studies

Research Findings and Implications

  • Synthetic Challenges : Phenanthrene-based esters require precise regioselective functionalization, as seen in the synthesis of 3-(phenanthren-9-yl)propane-1,2-diol via osmium tetroxide-mediated dihydroxylation .
  • Electronic Properties : The phenanthrene core provides a larger π-conjugated system than fluorene or phenyl groups, enabling tunable absorption/emission spectra for optoelectronic devices.
  • Biological Activity: Oxygenated analogs like phenylphenalenones demonstrate antimicrobial properties, suggesting this compound could be modified for similar applications .

Preparation Methods

Direct Esterification via Acid-Catalyzed Fischer Reaction

The Fischer esterification method remains a cornerstone for synthesizing methyl esters, including methyl 3-phenanthren-9-ylpropanoate. This approach involves reacting phenanthrene-9-propanoic acid with methanol in the presence of a Brønsted acid catalyst, typically sulfuric acid. The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol to form the ester.

In a representative procedure, phenanthrene-9-propanoic acid (1.0 equiv) is refluxed with excess methanol (28.0 equiv) and catalytic sulfuric acid (10 mol%) for 12 hours. Workup includes neutralization, extraction with dichloromethane, and purification via silica gel chromatography, yielding the ester in 83.6% isolated yield. This method is favored for its simplicity and scalability, though it requires stringent control of reaction time to minimize acid-catalyzed side reactions.

Table 1: Direct Esterification Parameters

Parameter Value Source
Starting Material Phenanthrene-9-propanoic acid
Catalyst Sulfuric acid (10 mol%)
Solvent Methanol
Temperature Reflux (78 °C)
Yield 83.6%

Wittig Olefination for Phenanthrene Framework Construction

The Wittig reaction offers a versatile route to assemble the phenanthrene moiety while introducing the propanoate side chain. This method employs methyltriphenylphosphonium bromide and a strong base, such as potassium tert-butoxide, to generate a ylide that reacts with a carbonyl precursor.

For example, treating 9-formylphenanthrene with methyltriphenylphosphonium bromide (1.5 equiv) and potassium tert-butoxide (1.5 equiv) in diethyl ether at 40 °C produces the olefinated intermediate. Subsequent esterification with methyl propanoate under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) yields the target compound. This two-step process achieves moderate yields (60–70%) but requires careful handling of moisture-sensitive reagents.

Table 2: Wittig Olefination Conditions

Parameter Value Source
Ylide Precursor Methyltriphenylphosphonium bromide
Base Potassium tert-butoxide
Solvent Diethyl ether
Temperature 40 °C
Intermediate Yield 70%

Diazoketone Cyclization and Tandem Alkylation

A sophisticated route reported in the Australian Journal of Chemistry involves diazoketone intermediates to construct the phenanthrene skeleton. Methyl 3-(6'-oxo-4'-methoxy-5',6',7',8'-tetrahydronaphthalen-1'-yl)propanoate is converted to a diazoketone using diazomethane, followed by acid-promoted cyclization to yield a dienone intermediate.

Refunctionalization of the dienone with dimethyl malonate via tandem alkylation and conjugate addition produces a decahydrophenanthrene derivative. Although this method demonstrates high regioselectivity (2:1 product ratio), attempts to further functionalize the product into gibberellin analogs were unsuccessful, highlighting limitations in downstream applications.

Table 3: Diazoketone Cyclization Metrics

Parameter Value Source
Diazoketone Precursor Methyl 3-(6'-oxo-tetrahydronaphthyl)propanoate
Cyclization Agent Trifluoroacetic acid
Key Reagent Dimethyl malonate
Product Ratio 2:1 (diastereomers)

Magnesium/Iodine-Mediated Coupling

A novel protocol utilizing magnesium turnings and iodine in deuterated methanol (MeOD) enables direct coupling of phenanthrene derivatives with methyl propanoate. In this method, phenanthrene-9-boronic acid (1.0 equiv) reacts with methyl acrylate (1.2 equiv) in the presence of iodine (3.0 equiv) and magnesium (10.0 equiv) at 15–20 °C. The reaction proceeds via a radical mechanism, with magnesium facilitating single-electron transfers to stabilize intermediates.

Workup involves filtration, sodium thiosulfate quenching, and chromatographic purification, yielding the target ester in 68–75% yield. This method is notable for avoiding transition-metal catalysts, though deuterium incorporation may necessitate additional steps for non-labeled products.

Table 4: Magnesium/Iodine Coupling Details

Parameter Value Source
Coupling Partners Phenanthrene-9-boronic acid, Methyl acrylate
Reagents Iodine (3.0 equiv), Magnesium (10.0 equiv)
Solvent MeOD/MeCN (1:1)
Temperature 15–20 °C
Yield 68–75%

Comparative Analysis of Synthetic Routes

Each method presents distinct advantages and challenges:

  • Direct Esterification excels in simplicity but struggles with sterically hindered substrates.
  • Wittig Olefination enables precise control over double-bond geometry but requires anhydrous conditions.
  • Diazoketone Cyclization offers high regioselectivity but suffers from limited functional group tolerance.
  • Magnesium/Iodine Coupling avoids precious metals but introduces isotopic labeling complications.

Table 5: Method Comparison

Method Yield Range Scalability Complexity
Direct Esterification 80–85% High Low
Wittig Olefination 60–70% Moderate Moderate
Diazoketone Cyclization 50–60% Low High
Mg/I2 Coupling 65–75% Moderate Moderate

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